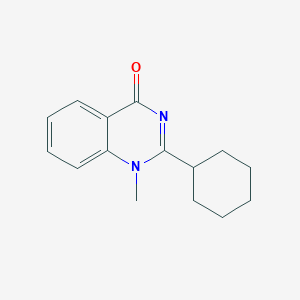

2-Cyclohexyl-1-methylquinazolin-4(1H)-one

Description

Historical Context and Evolution of Quinazolinone Chemistry Research

The journey of quinazolinone chemistry began in the 19th century. The first synthesis of a quinazoline (B50416) derivative was reported in 1869 by Griess, who prepared it by reacting cyanogen (B1215507) with anthranilic acid. nih.govjmb.or.kr The name "quinazoline" itself was proposed later in 1887 by Widdege. nih.govnih.gov

Early synthetic methods, such as the Griess synthesis, laid the groundwork for future exploration. Over the decades, a variety of more efficient and versatile synthetic routes were developed, including the Niementowski synthesis, which involves the condensation of anthranilic acid with amides. nih.gov The 20th century saw a surge in research as the diverse pharmacological potential of quinazolinone derivatives became apparent. This led to the development of numerous synthetic methodologies, including microwave-assisted synthesis, to create vast libraries of these compounds for further investigation. nih.govresearchgate.net

Rationale for Focusing on the Quinazolinone Scaffold in Academic Investigations

The quinazolinone scaffold is often referred to as a "privileged structure" in medicinal chemistry. nih.govmdpi.com This term highlights its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological effects. wikipedia.orgmdpi.com The academic and pharmaceutical interest in this scaffold is driven by several key factors:

Broad-Spectrum Biological Activity: Quinazolinone derivatives have demonstrated an impressive range of activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. derpharmachemica.comnih.govnih.gov

Synthetic Accessibility: The quinazolinone core can be synthesized with relative ease, and its structure can be readily modified. wikipedia.orgmdpi.com This allows chemists to systematically alter substituents at various positions (commonly at positions 2 and 3) to fine-tune the compound's properties and target specific receptors. nih.gov

Natural Occurrence: The presence of the quinazolinone moiety in over 200 naturally occurring alkaloids provides a biological validation for the scaffold and inspires the design of new synthetic analogues. nih.govmdpi.com

These attributes make the quinazolinone framework a fertile ground for academic research, aimed at discovering new therapeutic agents and understanding the fundamental principles of molecular recognition and drug design. mdpi.comjmb.or.kr

Specific Academic Interest in 2-Cyclohexyl-1-methylquinazolin-4(1H)-one within Heterocyclic Chemistry

While the quinazolinone class as a whole is the subject of intense research, specific academic studies focusing exclusively on 2-Cyclohexyl-1-methylquinazolin-4(1H)-one are not extensively documented in publicly available scientific literature. However, the academic interest in this particular molecule can be inferred from structure-activity relationship (SAR) studies of the broader quinazolinone family.

The structure of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one is notable for two key features: the bulky, lipophilic cyclohexyl group at the 2-position and the methyl group on the nitrogen at the 1-position.

The 2-Position Substituent: The nature of the substituent at the 2-position of the quinazolinone ring is a critical determinant of its biological activity. Research has shown that introducing various aliphatic or aromatic groups at this position can significantly modulate the compound's pharmacological profile. nih.govuni.lu The presence of a cyclohexyl group, a non-aromatic, bulky, and lipophilic moiety, represents a specific area of chemical space. Academic investigations into such analogues would likely aim to understand how these properties influence receptor binding and cell permeability. For instance, increasing lipophilicity can sometimes enhance a compound's ability to cross biological membranes.

The 1-Position N-Methylation: Methylation at the N-1 position is less common than substitution at the N-3 position. Academic interest in this specific structural feature would involve exploring how N-1 alkylation affects the molecule's conformation, electronic properties, and metabolic stability compared to its N-3 substituted or unsubstituted counterparts.

A plausible synthetic route to this compound would involve the condensation of N-methylanthranilamide with cyclohexanecarbaldehyde, followed by an oxidation step, or by reacting N-methyl isatoic anhydride (B1165640) with a cyclohexyl-containing reactant. While detailed research findings are scarce, related compounds have been synthesized and studied. For example, research on 3-cyclohexyl-2-methylquinazolin-4-one exists, which is an isomer of the title compound. Similarly, other cyclohexyl-containing quinazolinones have been investigated for various biological activities, suggesting a general interest in exploring the impact of this particular substituent. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexyl-1-methylquinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-17-13-10-6-5-9-12(13)15(18)16-14(17)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKFNOFYDSHQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N=C1C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclohexyl 1 Methylquinazolin 4 1h One and Its Derivatives

Traditional and Foundational Synthetic Routes to Quinazolin-4(1H)-one Core Structures

The foundational methods for assembling the quinazolin-4(1H)-one core have been established for over a century and continue to be relevant in organic synthesis. These routes typically involve the cyclization of anthranilic acid derivatives.

Niementowski Reaction and its Adaptations for Substituted Quinazolinones

The Niementowski reaction, first reported in 1895, is a classical method for the synthesis of 4-oxo-3,4-dihydroquinazolines (3H-quinazolin-4-ones) through the condensation of anthranilic acids with amides. wikipedia.org The reaction is typically carried out by heating the reactants, often without a solvent. core.ac.uk For the synthesis of a 2-substituted quinazolinone like the target compound, an appropriately substituted amide is required.

A plausible adaptation of the Niementowski reaction for the synthesis of 2-cyclohexylquinazolin-4(1H)-one would involve the reaction of anthranilic acid with cyclohexanecarboxamide (B73365). Subsequent N-methylation at the 1-position would yield the final product. The reaction conditions can be harsh, often requiring high temperatures, which can be a limitation. wikipedia.org However, advancements such as microwave-assisted synthesis have been shown to significantly reduce reaction times and improve yields. researchgate.net For instance, microwave irradiation of a mixture of anthranilic acid and an amide can lead to the rapid formation of the quinazolinone product. researchgate.net

A proposed reaction scheme is as follows:

Step 1: Niementowski Reaction: Anthranilic acid is heated with cyclohexanecarboxamide to form 2-cyclohexylquinazolin-4(3H)-one.

Step 2: N-Methylation: The resulting quinazolinone is treated with a methylating agent, such as methyl iodide in the presence of a base, to introduce the methyl group at the N-1 position.

| Reagent 1 | Reagent 2 | Product | Method | Reference |

| Anthranilic acid | Cyclohexanecarboxamide | 2-Cyclohexylquinazolin-4(3H)-one | Niementowski Reaction | wikipedia.org |

| 2-Cyclohexylquinazolin-4(3H)-one | Methyl iodide | 2-Cyclohexyl-1-methylquinazolin-4(1H)-one | N-Alkylation |

Cyclocondensation Approaches utilizing Anthranilic Acid Derivatives

Cyclocondensation reactions of anthranilic acid and its derivatives with various reagents are a cornerstone in the synthesis of quinazolin-4(1H)-ones. A common and effective approach involves the acylation of anthranilic acid followed by cyclization.

For the synthesis of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one, N-methylanthranilic acid would be a key starting material. The synthesis could proceed via the following steps:

Acylation: N-methylanthranilic acid is reacted with cyclohexanecarbonyl chloride. cymitquimica.com This reaction forms an N-acyl-N-methylanthranilic acid intermediate.

Cyclization: The intermediate is then subjected to cyclodehydration, often using a reagent like acetic anhydride (B1165640) or thionyl chloride, to yield the target 2-Cyclohexyl-1-methylquinazolin-4(1H)-one.

This approach offers good control over the substitution pattern, as the N-1 methyl group is incorporated from the start. The use of a reactive acylating agent like cyclohexanecarbonyl chloride generally allows for milder reaction conditions compared to the traditional Niementowski reaction.

| Starting Material | Reagent | Intermediate | Product | Method | Reference |

| N-Methylanthranilic acid | Cyclohexanecarbonyl chloride | N-(Cyclohexanecarbonyl)-N-methylanthranilic acid | 2-Cyclohexyl-1-methylquinazolin-4(1H)-one | Acylation and Cyclocondensation | core.ac.uk |

Modern and Catalyst-Driven Synthesis

In recent years, transition-metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including quinazolin-4(1H)-ones. These methods often offer higher efficiency, milder reaction conditions, and broader substrate scope compared to traditional approaches.

Metal-Catalyzed Coupling Reactions for Quinazolinone Assembly

Copper-catalyzed reactions have been extensively developed for the synthesis of quinazolinones. These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single pot. chim.it

A potential copper-catalyzed route to 2-alkyl-1-methylquinazolin-4(1H)-ones could involve the coupling of an N-methyl-2-aminobenzamide with an appropriate precursor for the cyclohexyl group. For instance, a copper-catalyzed reaction between N-methyl-2-aminobenzamide and cyclohexanecarboxaldehyde (B41370) could proceed through an oxidative cyclization pathway.

The general mechanism for such copper-catalyzed reactions often involves a Cu(I)/Cu(II) or a Cu(I)/Cu(III) catalytic cycle. chim.it A plausible mechanistic sequence could be:

Oxidation of the aldehyde to a carboxylic acid equivalent by the copper catalyst.

Condensation of the in-situ generated acid with the N-methyl-2-aminobenzamide to form an acyl intermediate.

Intramolecular cyclization and subsequent aromatization to afford the quinazolinone product.

The use of copper catalysis offers the advantage of employing readily available starting materials and often proceeds under aerobic conditions, making it an environmentally benign approach. nih.gov

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Method | Reference |

| N-Methyl-2-aminobenzamide | Cyclohexanecarboxaldehyde | Copper salt (e.g., Cu(OAc)₂) | 2-Cyclohexyl-1-methylquinazolin-4(1H)-one | Oxidative Cyclization | chim.itnih.gov |

Palladium catalysis has also proven to be highly effective in the synthesis of quinazolinones. These methods include direct C-H activation/amination, carbonylation reactions, and multi-component couplings. nih.gov

A viable palladium-catalyzed strategy for the synthesis of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one could involve a one-pot reaction from o-nitro-N-methylbenzamide and cyclohexylmethanol. This process would rely on a hydrogen transfer mechanism, where the palladium catalyst facilitates both the oxidation of the alcohol to the aldehyde and the reduction of the nitro group to an amine. nih.gov The subsequent condensation and cyclization would lead to the desired product. rsc.org

The catalytic cycle for such a transformation is complex and involves several steps:

Palladium-catalyzed dehydrogenation of the alcohol to form the corresponding aldehyde and a palladium-hydride species.

The palladium-hydride species then reduces the nitro group to an amine.

The in-situ generated aldehyde and amine undergo condensation to form an imine.

Intramolecular cyclization of the imine followed by a final dehydrogenation step yields the aromatic quinazolinone.

This approach is attractive due to its atom economy and the use of readily available starting materials.

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Method | Reference |

| o-Nitro-N-methylbenzamide | Cyclohexylmethanol | Palladium catalyst (e.g., Pd(dppf)Cl₂) | 2-Cyclohexyl-1-methylquinazolin-4(1H)-one | Hydrogen-Transfer Cascade | nih.govrsc.org |

Another palladium-catalyzed approach involves the cyclocarbonylation of o-iodoanilines with heterocumulenes, which can be adapted for the synthesis of 2-alkyl-4(3H)-quinazolinones. acs.org

Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling

A powerful and sustainable strategy for the synthesis of quinazolinones involves ruthenium-catalyzed coupling reactions. organic-chemistry.org An in situ catalytic system, generated from a cationic ruthenium-hydride complex like [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ and a catechol ligand, has proven highly effective. organic-chemistry.orgacs.org This system facilitates the deaminative coupling of 2-aminobenzamides with various amines to produce the corresponding quinazolinone products. nih.govacs.org For the synthesis of the target compound, this would involve the reaction of N-methyl-2-aminobenzamide with cyclohexylamine.

The reaction proceeds via an initial deaminative coupling between the amide and amine, which is followed by cyclization and dehydrogenation steps, all mediated by the ruthenium catalyst. acs.orgmarquette.edu This catalytic method is notable for its efficiency and for avoiding the use of reactive reagents and the formation of toxic byproducts, representing a significant advancement in sustainable chemical synthesis. organic-chemistry.orgnih.gov The protocol has demonstrated broad applicability, successfully coupling various 2-aminobenzamides with a range of amines, including biologically active ones. acs.org

Table 1: Ruthenium-Catalyzed Deaminative Coupling for Quinazolinone Synthesis

| Starting Materials | Catalyst System | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 2-Aminobenzamide (B116534), Benzylamine | [Ru]-hydride complex / Catechol ligand | Dioxane, 140 °C | 2-Phenylquinazolin-4(3H)-one | acs.orgmarquette.edu |

| 2-Aminobenzamides, Branched amines | [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ / L1* |

Toluene, 150 °C, 20 h | 3,3-Disubstituted quinazolinones | acs.org |

| 2-Aminobenzamides, Various amines | In situ formed [Ru]/L | High Temperature | Quinazolinone derivatives | nih.gov |

*L1 = 3,4,5,6-tetrachloro-1,2-benzoquinone

Transition Metal-Free Approaches

To circumvent the costs and potential toxicity associated with transition metals, a variety of metal-free synthetic routes to quinazolinones have been developed. nih.gov These methods often rely on the use of common reagents and environmentally benign conditions.

One straightforward protocol involves the tandem cyclization of 2-halobenzoic acids with amidines using a simple base like potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) at 120 °C. rsc.org This approach is operationally simple and scalable, avoiding the need for any metal catalysts or ligands. rsc.org Another effective method is the cyclocondensation of 2-amino benzamides with benzoyl chlorides, using potassium carbonate (K₂CO₃) as a mild base in polyethylene (B3416737) glycol (PEG-200), a green reaction medium. rsc.org This strategy provides excellent yields and is noted for its practicality in large-scale synthesis. rsc.org Other innovative metal-free approaches include:

The reaction of 2-aminobenzyl alcohols with aryl amides, promoted by potassium tert-butoxide. unisa.it

Molecular iodine-catalyzed oxidative coupling of 2-aminobenzamides with aryl methyl ketones. organic-chemistry.org

The use of p-toluenesulfonic acid (PTSA) to mediate the reaction of 2-aminobenzophenones with cyanamides. nih.gov

These methodologies highlight a shift towards more sustainable and economical synthetic practices in constructing the quinazolinone scaffold. nih.gov

Table 2: Selected Transition Metal-Free Syntheses of Quinazolinones

| Reactants | Reagents/Solvent | Conditions | Key Features | Ref. |

|---|---|---|---|---|

| 2-Halobenzoic acids, Amidines | KOH / DMSO | 120 °C | Operationally simple, scalable | rsc.org |

| 2-Amino benzamides, Benzoyl chlorides | K₂CO₃ / PEG-200 | Mild | Green, excellent yields (70-99%) | rsc.org |

| 2-Aminobenzyl alcohols, Aryl amides | KOtBu | - | Alcohol dehydrogenation strategy | unisa.it |

| 2-Aminobenzamides, α-Keto acids | None / Water | - | Catalyst-free, green solvent | organic-chemistry.org |

Organocatalytic and Biocatalytic Strategies

Organocatalysis has emerged as a powerful tool for quinazolinone synthesis, offering a green alternative to metal-based systems by using small organic molecules as catalysts. nih.govfrontiersin.org These methods are attractive due to the low toxicity, stability, and ready availability of the catalysts. nih.gov

A range of organocatalysts have been successfully employed. For instance, a domino multi-component strategy using triethanolamine (B1662121) (TEOA) has been developed for the eco-friendly synthesis of quinazolinone derivatives. frontiersin.org Acid catalysts are also widely used; acetic acid (10 mol%) has been shown to effectively catalyze a three-component reaction of isatoic anhydride, aryl amines, and cyclic ketones to furnish spiro-fused quinazolinones in high yields (81–97%). frontiersin.orgnih.gov Other examples include:

Trifluoroacetic acid (TFA): Used at 30 mol% loading with an oxidant (TBHP) for the oxidative cyclization of isatins and 1,2,3,4-tetrahydroisoquinolines. frontiersin.orgnih.gov

p-Toluenesulfonic acid (p-TSA): Employed in grinding-assisted, solvent-free syntheses, demonstrating its utility in mechanochemistry. frontiersin.orgnih.gov

These organocatalytic strategies provide rapid access to the quinazolinone heterocycle under mild conditions with broad functional group tolerance. nih.govfrontiersin.org While the field of organocatalysis for quinazolinone synthesis is well-established, the application of specific biocatalytic strategies remains a developing area of research. nih.gov

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes to quinazolinones. These approaches aim to reduce energy consumption, minimize waste, and use less hazardous materials.

Microwave-Assisted Synthesis

Microwave irradiation has become a popular alternative energy source for chemical synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating. frontiersin.orgresearchgate.net This technology has been successfully applied to the synthesis of quinazolinone derivatives. For example, a green and rapid method involves the microwave-assisted, iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. rsc.orgsci-hub.cat This protocol can produce moderate to high yields in as little as 30 minutes. sci-hub.cat

Microwave-assisted synthesis has been shown to be applicable to a broad range of substrates, including aliphatic and heterocyclic amidines. sci-hub.cat The significant reduction in reaction time (from hours to minutes) and the ability to use environmentally benign solvents like water underscore the advantages of this technique. researchgate.netsci-hub.cat

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction Type | Method | Time | Yield | Ref. |

|---|---|---|---|---|

| Quinazolinone Synthesis | Conventional Heating | 3-6 h | 48-89% | researchgate.net |

| Quinazolinone Synthesis | Microwave Irradiation | 10-20 min | 66-97% | researchgate.net |

| Iron-catalyzed C-N coupling | Microwave Irradiation | 30 min | Good to excellent | sci-hub.cat |

Ultrasound-Promoted Reactions and Cavitation Effects

Sonochemistry, the application of ultrasound to chemical reactions, provides another green synthetic tool. researchgate.net The physical phenomenon responsible for sonochemical effects is acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots of extreme temperature and pressure. researchgate.net This process can dramatically enhance reaction rates and yields.

An environmentally friendly, three-component reaction for the synthesis of 2-aryl-quinazolin-4(1H)-ones has been developed using ultrasound irradiation at room temperature. benthamdirect.com This method employs a catalytic amount of citric acid in an aqueous medium, highlighting its green credentials. benthamdirect.com Similarly, ultrasound has been used to promote the Bischler cyclization for accessing diverse quinazoline (B50416) derivatives under mild conditions. nih.govdocumentsdelivered.com The use of ultrasound often leads to shorter reaction times and improved product yields compared to silent (non-irradiated) conditions, demonstrating its effectiveness in promoting sustainable chemical transformations. researchgate.netnih.gov

Solvent-Free and Aqueous Media Reactions

A cornerstone of green chemistry is the reduction or elimination of hazardous organic solvents. Consequently, significant effort has been directed towards developing synthetic protocols for quinazolinones in aqueous media or under solvent-free conditions.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. sci-hub.cat Iron-catalyzed C–N coupling reactions to form N-heterocycles, including quinazolinones, have been successfully performed in water, often assisted by microwave irradiation. rsc.orgsci-hub.cat Catalyst-free reactions between α-keto acids and 2-aminobenzamides have also been achieved using water as the sole solvent. organic-chemistry.org

Solvent-free, or solid-state, reactions offer another sustainable alternative. The reaction of anthranilic acid with various amides can be catalyzed by montmorillonite (B579905) K-10 clay under solvent-free reflux conditions to produce 2-substituted-3H-quinazolin-4-ones. researchgate.net Additionally, microwave-assisted synthesis of quinazolines has been achieved by heating the reactants in the absence of any solvent or catalyst. nih.gov These approaches not only reduce environmental impact but also simplify product work-up and purification. researchgate.net

Electrochemical Synthesis Pathways

Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional chemical methods, utilizing electrons as traceless reagents to avoid harsh oxidants or reductants. nih.govacs.org This approach offers precise control over reaction conditions and is often characterized by high efficiency and mild conditions. acs.orgnih.gov Several electrochemical strategies are applicable for the construction of the core quinazolinone scaffold.

One prominent method involves the anodic oxidation of o-carbonyl-substituted anilines and amines, which proceeds via a C(sp³)-H amination and C-N cleavage mechanism. nih.govacs.org This metal-free and chemical oxidant-free process is notable for its tolerance to water and scalability, making it a green and facile route to quinazolinones. nih.govacs.org Another approach is the acid-catalyzed electrochemical cyclization of 2-aminobenzamides with aldehydes. arkat-usa.org This reaction can be performed at room temperature using simple carbon and aluminum electrodes, offering broad substrate scope and good functional group tolerance. arkat-usa.org

Furthermore, cathodic reductive cyclization of 2-nitrobenzoyl amides provides a sustainable pathway to 1-hydroxy-quinazolin-4-ones using inexpensive carbon-based electrodes and sulfuric acid as both an electrolyte and a cyclization catalyst. nih.gov I₂-catalyzed tandem oxidation represents another innovative electrochemical method, where electrochemically generated species facilitate the oxidation of alcohols and subsequent cyclization with amides in water, a green solvent. nih.govnih.gov

Table 1: Overview of Electrochemical Synthesis Methods for Quinazolinones

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Citations |

| Anodic Oxidation | o-carbonyl-substituted anilines, amines | Platinum electrodes, NH₄PF₆, DMSO/H₂O, 80°C | Metal-free, oxidant-free, scalable | nih.govacs.org |

| Acid-Catalyzed Cyclization | 2-aminobenzamides, aldehydes | Carbon & Aluminum electrodes, Acetic acid, MeOH, RT | Mild conditions, inexpensive electrolyte | arkat-usa.orgresearchgate.net |

| Cathodic Reductive Cyclization | 2-nitrobenzoyl amides | Carbon-based electrodes, H₂SO₄, constant current | Sustainable, uses inexpensive materials | nih.gov |

| I₂-Catalyzed Tandem Oxidation | 2-aminobenzamides, alcohols | Graphite electrodes, I₂, H₂O, constant current, RT | Green solvent, biocompatible catalyst | nih.govnih.gov |

Regioselective Synthesis and Functionalization Strategies

Regioselectivity is paramount in the synthesis of complex molecules, ensuring that functional groups are installed at precise locations to achieve the desired chemical architecture and biological activity. For substituted quinazolinones like 2-Cyclohexyl-1-methylquinazolin-4(1H)-one, controlling the position of substituents on the heterocyclic core is a significant synthetic challenge.

Direct C-H bond functionalization has revolutionized synthetic chemistry by offering an atom-economical way to modify complex molecules without the need for pre-functionalized starting materials. bohrium.combenthamdirect.com This strategy is particularly valuable for the late-stage modification of bioactive heterocycles like quinazolinone. acs.org Transition metal catalysis is central to these transformations, enabling the selective formation of C-C, C-N, and C-O bonds at otherwise unreactive C-H sites. bohrium.comingentaconnect.com

A notable example of regioselective C-H functionalization is the Ruthenium(II)-catalyzed C(5)–H alkenylation of quinazolinone derivatives. acs.orgnih.gov Using an amide group as a weak directing element, this method achieves absolute regioselectivity, allowing for the introduction of various alkenyl groups exclusively at the C-5 position of the quinazolinone ring. acs.orgacs.org This approach demonstrates excellent substrate tolerance and proceeds under mild conditions. nih.gov Similarly, palladium-catalyzed intramolecular C-H amination has been developed to create fused polycyclic quinazolinone systems with high regioselectivity. nih.gov These methods highlight the power of directed C-H activation to predictably functionalize specific positions on the quinazolinone scaffold.

Table 2: Examples of Regioselective C-H Functionalization of Quinazolinones

| Reaction | Catalyst System | Position Functionalized | Directing Group | Key Features | Citations |

| Alkenylation | [Ru(p-cymene)Cl₂]₂, AgSbF₆ | C-5 | Amide | Absolute regioselectivity, mild conditions | acs.orgnih.gov |

| Amination (Intramolecular) | Pd(OAc)₂ | Varies (forms fused ring) | Strained Amide | Forms specific regioisomer of fused heterocycles | nih.gov |

| Arylation | Transition Metal Catalysts | C-2, C-5, etc. | Various | Diversification of the quinazolinone core | bohrium.comrsc.org |

Selective Derivatization at the N1 and C2 Positions of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one

The specific substitution pattern of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one, with a methyl group at the N1 position and a cyclohexyl group at the C2 position, requires precise synthetic control. The derivatization of these positions is crucial as it significantly influences the molecule's physicochemical properties and biological activity. nih.gov

Selective N1-alkylation is a common strategy for derivatizing the quinazolinone core. This can be achieved by treating a pre-formed 2-substituted-quinazolin-4(3H)-one with an alkylating agent, such as methyl iodide, in the presence of a suitable base. Alternatively, the N1-methyl group can be incorporated from the start by using an N-methylated precursor, such as N-methyl-anthranilic acid or N-methyl-2-aminobenzamide, in the initial cyclization reaction.

Derivatization at the C2 position is typically dictated by the choice of reactants in the primary ring-forming condensation. To introduce the C2-cyclohexyl group, cyclohexanecarboxaldehyde or a derivative of cyclohexanecarboxylic acid would be condensed with an appropriate 2-aminobenzamide precursor. arkat-usa.org A tandem strategy for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the addition of a C-nucleophile to a carbodiimide, followed by intramolecular cyclization, offering another route to C2-functionalized products. organic-chemistry.org

The construction of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one can be envisioned through several convergent synthetic pathways that strategically introduce the required substituents.

One logical approach involves a two-step sequence:

Formation of the C2-substituted ring: Condensation of 2-aminobenzamide with cyclohexanecarboxaldehyde, often catalyzed by acid or a transition metal, would yield 2-cyclohexylquinazolin-4(3H)-one. arkat-usa.org

N1-Alkylation: Subsequent N-methylation of the 2-cyclohexylquinazolin-4(3H)-one intermediate using a methylating agent like methyl iodide and a base would furnish the final product.

An alternative strategy would be to start with an N-methylated precursor:

Condensation with an N1-methylated backbone: Reaction of N-methyl-2-aminobenzamide with cyclohexanecarboxaldehyde would directly yield 2-Cyclohexyl-1-methylquinazolin-4(1H)-one in a single cyclization step. acs.org

Multicomponent reactions (MCRs), such as the Ugi four-component reaction (Ugi-4CR), provide a highly efficient route to complex heterocyclic structures. nih.govacs.org A relevant Ugi-4CR could involve 2-aminobenzoic acid, an amine (like methylamine), an aldehyde, and cyclohexyl isocyanide to assemble a precursor that can be cyclized to the desired quinazolinone framework, incorporating the cyclohexyl and methyl groups in a highly convergent manner. nih.govresearchgate.net

Table 3: Plausible Synthetic Routes for 2-Cyclohexyl-1-methylquinazolin-4(1H)-one

| Route | Step 1 | Step 2 | Citations for Methodology |

| Route A | 2-Aminobenzamide + Cyclohexanecarboxaldehyde → 2-Cyclohexylquinazolin-4(3H)-one | N-methylation of the intermediate | arkat-usa.orgorganic-chemistry.org |

| Route B | N-Methyl-2-aminobenzamide + Cyclohexanecarboxaldehyde → 2-Cyclohexyl-1-methylquinazolin-4(1H)-one | N/A (Direct cyclization) | acs.orgresearchgate.net |

| Route C (MCR-based) | Ugi-4CR using components like 2-aminobenzoic acid, methylamine, an aldehyde, and cyclohexyl isocyanide | Intramolecular cyclization of Ugi product | nih.govacs.org |

Total Synthesis of Complex Quinazolinone Alkaloids relevant to Synthetic Methodology

The synthetic methodologies developed for quinazolinones are often tested and refined in the challenging arena of natural product total synthesis. rsc.org Quinazolinone alkaloids represent a large family of natural products with diverse structures and significant biological activities. rsc.orgnih.gov The strategies employed in their synthesis provide valuable insights applicable to the construction of derivatives like 2-Cyclohexyl-1-methylquinazolin-4(1H)-one.

For instance, the total synthesis of complex alkaloids often relies on key cyclization reactions to build the core heterocyclic system. The Mazurkiewicz approach, which involves a two-step sequence from linear diamides via the isomerization of 4-imino-4H-3,1-benzoxazine intermediates, is a common strategy for accessing the quinazolin-4-one core found in many alkaloids. researchgate.net Similarly, the Eguchi-aza-Wittig reaction provides another powerful method for constructing the pyrazino[2,1-b]quinazoline-3,6-dione system, a key fragment in fumiquinazoline-type alkaloids. researchgate.net

These total syntheses frequently incorporate modern synthetic methods, such as palladium-catalyzed cross-coupling and C-H activation reactions, for late-stage functionalization, demonstrating the practical application of the regioselective strategies discussed previously. nih.gov The successful construction of these intricate natural molecules validates the robustness and versatility of the synthetic tools available for quinazolinone chemistry.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Quinazolinone Derivatives

Impact of Substituents at the C2 Position on Molecular Interactions

The C2 position of the quinazolinone ring is a critical site for modification, and the nature of the substituent at this position plays a pivotal role in defining the compound's biological activity and target specificity. The size, lipophilicity, and electronic properties of the C2-substituent can dictate the molecular interactions within a receptor's binding pocket.

Role of the Cyclohexyl Moiety in 2-Cyclohexyl-1-methylquinazolin-4(1H)-one

The cyclohexyl group at the C2 position is a bulky, lipophilic, and non-aromatic substituent. Its role in the biological activity of quinazolinone derivatives appears to be highly dependent on the specific biological target. For instance, in the context of topoisomerase inhibition, quinazoline (B50416) derivatives bearing a cyclohexylamino group at the C2 position have demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov This suggests that the sterically demanding and hydrophobic nature of the cyclohexyl ring can be favorably accommodated within the binding site of certain enzymes like topoisomerase I, contributing to inhibitory activity. nih.gov

However, the contribution of a C2-cyclohexyl group is not universally beneficial. In a study aimed at developing negative allosteric modulators (NAMs) for the metabotropic glutamate receptor 7 (mGlu7), the incorporation of a cyclohexyl moiety at the C2 position resulted in inactive compounds. This indicates that the size and conformational flexibility of the cyclohexyl ring may cause steric clashes or prevent the molecule from adopting the required conformation for binding to the allosteric site of the mGlu7 receptor.

Therefore, the cyclohexyl moiety in 2-Cyclohexyl-1-methylquinazolin-4(1H)-one serves as a significant structural determinant. Its lipophilicity can enhance membrane permeability, while its bulk can provide selectivity for targets with accommodating binding pockets. Conversely, this same bulk can be detrimental to activity against targets with sterically constrained binding sites.

Exploration of Aliphatic, Aromatic, and Heteroaromatic Substitutions

A wide array of substituents has been explored at the C2 position to modulate the activity of quinazolinone derivatives. The choice between aliphatic, aromatic, and heteroaromatic groups can drastically alter the compound's pharmacological profile.

Aliphatic Substitutions: Simple alkyl groups, such as methyl, are often essential for certain biological activities. For example, a 2-methyl group is a common feature in many quinazolinone derivatives with reported antimicrobial and analgesic properties. nih.gov The lipophilicity and small size of these groups can be crucial for fitting into hydrophobic pockets of target enzymes.

Aromatic Substitutions: The introduction of an aryl group, such as a phenyl ring, at the C2 position often imparts anticancer properties. The phenyl ring can engage in π-π stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) in the active site of enzymes like topoisomerase, which is vital for stabilizing the drug-enzyme complex. nih.gov Furthermore, substitutions on this phenyl ring can further tune the activity. For instance, 2-aryl-substituted quinazolines have shown moderate antiproliferative potency against various cancer cell lines. nih.gov

Heteroaromatic Substitutions: Incorporating heteroaromatic rings (e.g., furan (B31954), pyridine, indole) at C2 can introduce additional hydrogen bond donors or acceptors, potentially enhancing binding affinity and selectivity. In the development of antibacterial agents, a series of 2-substituted quinazolines were synthesized, where heteroaromatic moieties contributed to broad-spectrum activity by potentially inhibiting bacterial RNA transcription and translation. nih.gov

The following table summarizes the impact of different C2 substituents on the biological activities of quinazolinone derivatives.

| C2-Substituent Type | Example Substituent | Biological Activity | Key Interaction Type |

| Aliphatic | Methyl, Cyclohexyl | Antimicrobial, Analgesic, Cytotoxic (Target-dependent) | Hydrophobic interactions, Steric fit |

| Aromatic | Phenyl, Naphthyl | Anticancer, Topoisomerase Inhibition, Antiproliferative | π-π stacking, Hydrophobic interactions |

| Heteroaromatic | Furan, Piperidine, Indole | Antibacterial, A2A Receptor Antagonism | Hydrogen bonding, π-π stacking |

Influence of N1-Substitution on Conformational Landscape and Receptor Binding

Substitution at the N1 position of the quinazolinone ring directly impacts the electronic environment of the pyrimidine (B1678525) ring and can introduce steric constraints that alter the molecule's preferred conformation. This, in turn, affects its ability to bind effectively to a biological target.

Significance of the N-Methyl Group in 2-Cyclohexyl-1-methylquinazolin-4(1H)-one

In many classes of enzyme inhibitors, such as those targeting EGFR kinase, the N1 atom of the quinazoline ring acts as a crucial hydrogen bond acceptor, forming a key interaction with the backbone NH of a methionine residue in the hinge region of the kinase. In such cases, substitution at N1 would abrogate this essential interaction, leading to a significant loss of activity.

However, for other targets, N1-substitution is tolerated and can even be beneficial. For Poly (ADP-ribose) polymerase (PARP) inhibitors, studies have shown that small alkyl or aromatic groups at the N1 position are better tolerated than bulkier groups. nih.gov The N-methyl group in 2-Cyclohexyl-1-methylquinazolin-4(1H)-one is a small, lipophilic group. Its presence removes the hydrogen-bond donating capability of the N1-H precursor but may enhance activity by:

Increasing Lipophilicity: This can improve cell membrane permeability and oral bioavailability.

Preventing Metabolism: N-methylation can block potential sites of metabolic degradation.

Fine-tuning Conformation: The methyl group can induce a specific conformation that is favorable for binding to certain targets where a hydrogen bond is not required.

Effects of Alkyl Chain Length and Branching at N1

The length and branching of the alkyl chain at the N1 position are critical parameters in molecular design. In studies of N-substituted quinazolin-2,4-diones as adenosine (B11128) receptor ligands, the nature of the alkyl group was shown to influence receptor selectivity. For instance, 1,3-dimethyl and 1,3-dibutyl derivatives displayed significant binding to the adenosine A1 receptor, whereas the larger 1,3-dibenzyl derivative showed significant binding to the A2A receptor. ijpsnonline.com This highlights that increasing the alkyl chain length or introducing aromatic character can shift the target preference.

Generally, as the alkyl chain length at N1 increases, the lipophilicity of the molecule increases. While this may enhance membrane penetration, excessively long or bulky chains can introduce steric hindrance, preventing the molecule from accessing the binding site. Therefore, an optimal chain length often exists for a given biological target, balancing favorable hydrophobic interactions with the avoidance of steric clashes.

Substituent Effects on the Fused Benzene (B151609) Ring (Positions C5-C8)

Modifications on the fused benzene ring (positions C5 through C8) provide another avenue to fine-tune the electronic properties, solubility, and steric profile of quinazolinone derivatives, thereby modulating their biological activity.

Positions C6 and C7: These are the most commonly substituted positions on the benzene ring. The introduction of electron-donating groups, such as methoxy (-OCH3), at positions C6 and C7 has been shown to increase the activity of EGFR kinase inhibitors. nih.gov Conversely, the placement of halogen atoms like chlorine or bromine can also enhance activity. For example, a chlorine atom at the C7 position was found to favor anticonvulsant activity. For A2A adenosine receptor antagonists, methyl substitution at C7 resulted in higher affinity compared to substitution at the C6 position. mdpi.com

Positions C5 and C8: Substitution at these positions is less common but can be significant. For PARP inhibitors, an electron-releasing group at the C5 position can be favorable for activity. nih.gov The presence of halogen atoms, such as iodine, at position C8 (often in conjunction with substitution at C6) has been reported to significantly improve the antimicrobial activities of certain quinazolinone derivatives. nih.gov

The following table summarizes the observed effects of substituents on the fused benzene ring.

| Position | Substituent Type | Example | Effect on Activity | Target Class |

| C5 | Electron-releasing | -NH2, -OH | Favorable | PARP |

| C6 | Electron-donating | -OCH3 | Increased activity | EGFR Kinase |

| C6, C8 | Halogen | -I, -Br | Improved activity | Antimicrobial |

| C7 | Electron-donating | -OCH3 | Increased activity | EGFR Kinase |

| C7 | Halogen | -Cl | Favorable | Anticonvulsant |

| C7 | Alkyl | -CH3 | Higher affinity than C6-CH3 | A2A Receptor |

Electronic and Steric Contributions of Halogen and Electron-Withdrawing Groups

The introduction of halogen atoms and other electron-withdrawing groups at various positions of the quinazolinone ring system can significantly modulate the biological activity of these compounds. These modifications influence the molecule's electronic distribution, lipophilicity, and steric profile, which in turn affect its binding affinity to biological targets.

Research has shown that the presence of halogen atoms at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activities. nih.gov For instance, in a series of halogenated 4(3H)-quinazolinone derivatives tested for anticancer activity against the MCF-7 breast cancer cell line, the nature and position of the halogen substituent were found to be critical. acs.org Generally, electron-withdrawing groups can enhance the interaction of the quinazolinone scaffold with target proteins through various non-covalent interactions. nih.gov

The steric bulk of the substituent is another critical factor. While some bulkier groups may be well-tolerated and even enhance activity by occupying specific hydrophobic pockets in a target enzyme or receptor, excessively large groups can lead to steric hindrance, preventing optimal binding. uib.no The interplay between electronic and steric effects is therefore a key consideration in the design of potent quinazolinone derivatives.

Table 1: Impact of Halogen Substitution on Quinazolinone Activity (General Findings)

| Position of Substitution | Halogen Type | General Effect on Activity | Reference |

| 6 and 8 | Fluoro, Chloro, Bromo | Often enhances antimicrobial and anticancer activities | nih.govacs.org |

| Various | Fluoro | Can improve metabolic stability and binding affinity | cambridgemedchemconsulting.com |

Introduction of Polar and Non-Polar Functionalities

The balance between polar and non-polar functionalities in a molecule, often described by its lipophilicity (logP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. In quinazolinone derivatives, the introduction of both polar and non-polar groups has been explored to optimize their biological activity.

Non-polar, lipophilic groups can enhance the ability of a compound to cross cell membranes and the blood-brain barrier, which can be advantageous for targeting intracellular or central nervous system targets. researchgate.net For example, the presence of a substituted aromatic ring at position 3 is often considered essential for antimicrobial activities. nih.gov

Conversely, the introduction of polar groups can improve aqueous solubility and provide specific hydrogen bonding interactions with the target protein, which can significantly enhance potency. uib.no For instance, the presence of hydrogen-bond donors and acceptors in substituents can lead to a substantial increase in antibacterial activity. uib.no The strategic placement of polar functionalities is a key aspect of rational drug design to achieve a desirable balance between solubility and permeability.

Rational Design Principles for Modulating Biological Activity

The development of new quinazolinone derivatives with improved therapeutic profiles relies on rational design principles that go beyond simple trial-and-error synthesis. These strategies leverage an understanding of SAR and the three-dimensional structure of biological targets to guide the design of more effective and selective molecules.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping is a medicinal chemistry strategy aimed at identifying novel molecular core structures (scaffolds) that can mimic the biological activity of a known active compound. nih.gov This approach is particularly useful for discovering new intellectual property, improving physicochemical properties, or overcoming liabilities associated with an existing chemical series. researchgate.net In the context of quinazolinone research, scaffold hopping could involve replacing the quinazolinone core with other heterocyclic systems that maintain a similar spatial arrangement of key pharmacophoric features. This can lead to the discovery of compounds with different scaffolds but comparable or improved biological activity. nih.gov

Bioisosteric replacement is a strategy used to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity, selectivity, or pharmacokinetic profile. preprints.orgdrugdesign.org For example, a carboxylic acid group might be replaced with a tetrazole to maintain an acidic character while potentially improving metabolic stability. In the design of quinazolinone derivatives, bioisosteric replacements are frequently employed. For instance, replacing a hydrogen atom with a fluorine atom is a common tactic to block metabolic oxidation at that position or to modulate the acidity of nearby functional groups. cambridgemedchemconsulting.com

Table 2: Examples of Bioisosteric Replacements in Drug Design

| Original Group | Bioisosteric Replacement(s) | Potential Advantage(s) | Reference |

| Hydrogen | Deuterium, Fluorine | Modulate metabolism, alter acidity | cambridgemedchemconsulting.com |

| Carboxylic Acid | Tetrazole, Hydroxamic Acid | Improve metabolic stability, alter pKa | drugdesign.org |

| Phenyl Ring | Thiophene, Pyridine | Modify solubility, introduce new interaction points | preprints.org |

| Methyl Group | Trifluoromethyl Group | Increase lipophilicity, block metabolism | cambridgemedchemconsulting.com |

Combinatorial Chemistry Approaches in Quinazolinone Research

Combinatorial chemistry is a powerful set of techniques for synthesizing a large number of different but structurally related molecules in a systematic and rapid manner. nih.govnih.gov This approach has been instrumental in the exploration of the chemical space around the quinazolinone scaffold, allowing for the rapid generation of libraries of derivatives for high-throughput screening. ijpsonline.com

The synthesis of quinazolinone libraries often employs solid-phase synthesis, where molecules are built on an insoluble resin support. acs.orgfortunepublish.com This allows for the use of excess reagents to drive reactions to completion and simplifies purification, as byproducts and unreacted reagents can be easily washed away. By systematically varying the building blocks at different positions of the quinazolinone core, vast libraries of compounds can be created. ijpsonline.com

For example, a combinatorial library of 2-amino-4(1H)-quinazolinones can be generated by condensing a resin-bound amine with a variety of substituted isatoic anhydrides. acs.org This approach enables the rapid exploration of SAR by introducing diverse substituents at specific positions and identifying the most promising candidates for further optimization.

Mechanistic Investigations of Quinazolinone Derivatives at the Molecular and Cellular Level

Elucidation of Molecular Targets and Binding Interactions

Understanding the molecular targets of a compound is fundamental to elucidating its mechanism of action. Research into 2-Cyclohexyl-1-methylquinazolin-4(1H)-one has explored its interactions with several key biological molecules.

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism through which therapeutic agents exert their effects. The inhibitory potential of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one against several classes of enzymes has been a subject of investigation.

Kinases: Studies have explored the role of quinazolinone derivatives as kinase inhibitors.

Phosphodiesterase-4 (PDE-4): This enzyme is a target for anti-inflammatory drugs.

Cyclooxygenase-2 (COX-2): Inhibition of COX-2 is a key mechanism for many anti-inflammatory agents.

Matrix Metalloproteinase-13 (MMP-13): This enzyme is involved in tissue remodeling and is a target in diseases like osteoarthritis.

While the broader class of quinazolinones has been studied for these targets, specific inhibitory data for 2-Cyclohexyl-1-methylquinazolin-4(1H)-one is not extensively detailed in publicly available literature.

Receptor Binding Profiling and Ligand-Receptor Interactions

The interaction of small molecules with cellular receptors is a critical aspect of their pharmacological profile. The binding affinity and interaction patterns of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one with various receptors are areas of active research, although specific binding profiles are not widely reported.

Modulators of Specific Biological Pathways

The biological activity of a compound is often mediated through its influence on specific signaling pathways.

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.

PI3K Pathway: The phosphoinositide 3-kinase (PI3K) pathway is involved in cell growth, proliferation, and survival.

Research has indicated that various quinazolinone derivatives can modulate these pathways, but specific data detailing the effects of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one remains limited.

Cellular Mechanistic Studies (Excluding Clinical Outcomes)

Investigations at the cellular level provide insight into how a compound affects cell behavior and function, independent of its effects in a whole organism.

Modulation of Cellular Processes

The influence of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one on fundamental cellular processes is a key area of study.

Cell Cycle Progression: The regulation of the cell cycle is a critical target for anti-cancer therapies.

Apoptosis Pathways: Inducing programmed cell death, or apoptosis, is another important strategy in cancer treatment.

While the quinazolinone core is found in many compounds that affect these processes, specific studies on 2-Cyclohexyl-1-methylquinazolin-4(1H)-one are not prominently available.

Investigation of Autophagy and Other Intracellular Pathways

Autophagy is a cellular process of degradation and recycling of cellular components. Its modulation can have significant therapeutic implications. The effects of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one on autophagy and other intracellular signaling cascades are of interest to researchers, though detailed findings are not yet widely disseminated.

Impact on Cellular Migration and Invasion Mechanisms

There is no specific information available in the scientific literature regarding the impact of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one on cellular migration and invasion mechanisms.

Angiogenesis Suppression at the Cellular Level

There are no specific studies reported in the scientific literature concerning the effect of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one on angiogenesis.

Interplay between Structural Features and Specific Mechanistic Profiles

Due to the lack of specific data for 2-Cyclohexyl-1-methylquinazolin-4(1H)-one, a detailed analysis of the interplay between its unique structural features (a cyclohexyl group at position 2 and a methyl group at position 1) and its specific mechanistic profile in cellular migration, invasion, and angiogenesis cannot be constructed.

General structure-activity relationship (SAR) studies on other quinazolinone derivatives have shown that substitutions at the 2 and 3-positions can significantly influence their anti-cancer activities. For instance, the introduction of various aryl or heterocyclic moieties at these positions has been a common strategy to enhance potency. However, without direct experimental data on the 2-cyclohexyl-1-methyl analog, any discussion on its specific mechanistic profile would be purely speculative.

Computational and Theoretical Studies in Quinazolinone Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in elucidating the binding mode of a ligand within the active site of a biological target, such as a protein or enzyme.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a crucial parameter derived from these simulations. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the target. In studies of other quinazolinone derivatives, these values have been shown to correlate with experimental biological activity. For example, in a study of novel 2-mercaptoquinazolin-4(3H)-ones, docking scores against the human kinesin Eg5 protein ranged from -6.61 to -7.05 kcal/mol. Similarly, docking of quinazolinone derivatives against the main protease of SARS-CoV-2 yielded binding energies ranging from -7.9 to -9.6 kcal/mol.

Table 1: Illustrative Docking Scores of Quinazolinone Derivatives Against Various Protein Targets

| Quinazolinone Derivative Class | Protein Target | Range of Docking Scores (kcal/mol) |

| Schiff Base Derivatives | DNA Gyrase | -5.96 to -8.58 |

| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | -108.418 to -131.508 (re-ranked score) |

| 2-mercaptoquinazolin-4(3H)-ones | Human Kinesin Eg5 | -6.61 to -7.05 |

| Quinazolin-2,4-diones | SARS-CoV-2 Main Protease | -7.9 to -9.6 |

| Iodinated 4-(3H)-quinazolinones | Dihydrofolate Reductase (DHFR) | Good correlation with experimental activity |

A critical outcome of molecular docking is the identification of key amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the ligand's binding and subsequent biological effect.

For various quinazolinone derivatives, specific interacting residues have been identified. For example, in docking studies against DNA gyrase, a strong hydrogen bond with the Asn46 residue was observed for several quinazolinone Schiff base derivatives. In another study focusing on quinazolinone derivatives as potential anticancer agents, interactions with key residues in the epidermal growth factor receptor (EGFR) active site were elucidated. The identification of these interactions is crucial for the rational design of more potent and selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is widely used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.

QSAR studies can be broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) methodologies. 2D-QSAR models utilize descriptors that are calculated from the 2D representation of the molecule, such as topological indices, physicochemical properties, and constitutional descriptors.

3D-QSAR, on the other hand, employs descriptors that are derived from the 3D structure of the molecules, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods provide a more detailed understanding of the steric and electrostatic field requirements for optimal biological activity.

Numerous QSAR models have been developed for various series of quinazolinone derivatives to predict their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These models have been instrumental in guiding the synthesis of new derivatives with improved potency.

For instance, a QSAR study on quinazoline (B50416) derivatives with cytotoxic activity against the MCF-7 breast cancer cell line identified constitutional, functional, and charge descriptors as significant parameters for predicting anticancer activity. In another study, a 3D-QSAR model was constructed for quinazolinone derivatives containing hydrazone structures, which provided insights for designing new antitumor agents. The predictive power of these models is often validated through statistical parameters such as the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²).

Table 2: Examples of QSAR Studies on Quinazolinone Derivatives

| Quinazolinone Series | Biological Activity | QSAR Methodology | Key Findings |

| Cytotoxic Quinazolines | Anticancer (MCF-7) | 2D-QSAR (MLR, GA-PLS) | Constitutional and charge descriptors are important for activity. |

| Hydrazone-containing Quinazolinones | Antitumor (A549, PC-3) | 3D-QSAR (CoMFA) | Guided the design of a lead compound with potent activity. |

| Quinazoline Sulfonamides | Histamine H4 Receptor Inverse Agonism | QSAR | Described the interaction of new ligands with the receptor. |

| Quinazoline-containing Hydroxamic Acids | HDAC6 Inhibition | QSAR (Random Forest, XGBoost) | A consensus model was used for virtual screening of new compounds. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and molecular systems over time. In the context of drug discovery, MD simulations can provide valuable insights into the stability of ligand-protein complexes, the conformational changes that occur upon ligand binding, and the detailed energetic contributions to binding.

While specific MD simulation studies on 2-Cyclohexyl-1-methylquinazolin-4(1H)-one are not documented in the provided search results, the application of this technique to other quinazolinone derivatives highlights its potential utility. For example, MD simulations have been used to investigate the dynamic behavior of quinazolinone derivatives complexed with various protein targets, such as PARP1, STAT3, and DNA gyrase. These simulations can reveal the stability of hydrogen bonds and other key interactions over the simulation time, providing a more dynamic picture of the ligand-receptor interaction than static docking models. The results of MD simulations, often analyzed through parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can corroborate and refine the findings from molecular docking studies.

Conformational Dynamics of Quinazolinone Derivatives

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For 2-Cyclohexyl-1-methylquinazolin-4(1H)-one, conformational dynamics are primarily governed by the rotation around the single bond connecting the cyclohexyl group to the C2 position of the quinazolinone core and the orientation of the N1-methyl group.

| Conformational Feature | Description | Typical Energy Hierarchy | Potential Impact on Activity |

| Cyclohexyl Ring Pucker | The intrinsic geometry of the C6 ring. | Chair > Twist-Boat > Boat | The dominant chair form presents distinct axial and equatorial faces for interaction. |

| C2-Cyclohexyl Torsion | Rotation around the bond linking the cyclohexyl group to the quinazolinone core. | Defines the spatial projection of the cyclohexyl group relative to the core. | Critical for aligning with hydrophobic pockets in a binding site. |

| N1-Methyl Orientation | Rotation and positioning of the methyl group on the N1 nitrogen. | Influences the planarity and electronic distribution near the pyrimidine (B1678525) ring. | Can affect hydrogen bonding potential and steric interactions. |

| This table illustrates the key conformational variables for 2-Cyclohexyl-1-methylquinazolin-4(1H)-one based on principles from related quinazolinone studies. |

Ligand-Protein Complex Stability and Water Networks

A critical, often-overlooked component of these complexes is the network of water molecules within the binding site. cresset-group.com Water molecules can play several roles:

Bridging Interactions: A water molecule can form hydrogen bonds with both the ligand and the protein, acting as a bridge and enhancing binding affinity. researchgate.netresearchgate.net

Displacement: The displacement of "unhappy" or high-energy water molecules from a hydrophobic pocket by a ligand's nonpolar group (like the cyclohexyl ring) is often a major driving force for binding, contributing favorably to the entropy of the system. researchgate.net

Stabilizing Networks: Conserved water molecules can be an integral part of the receptor's structure, and designing ligands that accommodate or interact with them can be more effective than trying to displace them. cresset-group.comacs.org

Analysis of protein-ligand complexes shows that, on average, 4-6 water molecules are bound to the ligand at the interface. researchgate.net In silico tools like Grid Inhomogeneous Solvent Theory (GIST) can map regions of high and low water stability in a binding pocket, guiding the design of modifications to a lead compound. cresset-group.com For 2-Cyclohexyl-1-methylquinazolin-4(1H)-one, the carbonyl oxygen and the N3 nitrogen (if un-substituted in an analog) are prime locations for mediating interactions via bridging water molecules.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which dictate its reactivity and spectroscopic behavior. ufms.brkfupm.edu.sa

Prediction of Reactivity and Spectroscopic Properties

DFT calculations can determine the distribution of electrons within 2-Cyclohexyl-1-methylquinazolin-4(1H)-one, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Molecular Electrostatic Potential (MEP): MEP maps visually represent the electrostatic potential on the molecule's surface. For quinazolinones, the carbonyl oxygen at C4 typically shows a region of strong negative potential, making it a primary site for hydrogen bond acceptance. ufms.bruns.ac.rs The aromatic rings and the cyclohexyl group present areas of varying potential that govern van der Waals and hydrophobic interactions.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. physchemres.org For quinazolinones, the HOMO is often distributed over the fused benzene (B151609) ring, while the LUMO is centered on the pyrimidine portion of the core. uns.ac.rsfrontiersin.org

Reactivity Descriptors: From HOMO and LUMO energies, various reactivity indices like electronegativity, hardness, and softness can be calculated to quantify and compare the reactivity of different derivatives. ufms.brphyschemres.org

These calculations can also predict advanced spectroscopic properties. While basic IR and NMR are used for characterization, DFT can predict UV-Visible absorption spectra by calculating the energies of electronic transitions, which can be correlated with experimental findings. researchgate.net

| Quantum Chemical Parameter | Information Provided for 2-Cyclohexyl-1-methylquinazolin-4(1H)-one | Relevance |

| MEP Map | Negative potential at C4-carbonyl oxygen; positive potential near N-H (if present) or aromatic protons. kfupm.edu.sa | Identifies sites for hydrogen bonding and electrostatic interactions. |

| HOMO Energy | Energy of the highest occupied molecular orbital, indicating electron-donating capability. physchemres.org | Relates to susceptibility to oxidation and interaction with electrophilic residues. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting capability. physchemres.org | Relates to susceptibility to reduction and interaction with nucleophilic residues. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. physchemres.org | Indicator of kinetic stability and overall reactivity. |

| This table summarizes key quantum chemical parameters and their significance in understanding the properties of the target compound. |

Elucidation of Reaction Mechanisms at the Electronic Level

DFT calculations are instrumental in mapping the entire energy landscape of a chemical reaction, providing a level of detail unattainable through experimentation alone. This includes identifying the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org

For the synthesis of quinazolinones, DFT studies have elucidated the mechanisms of various catalytic and non-catalytic pathways. globethesis.commdpi.com For example, in the cyclization of 2-aminobenzonitrile (B23959) with CO2, calculations showed that a key intermediate is formed through carboxylative coupling, which then undergoes an intramolecular rearrangement. globethesis.com The calculations can pinpoint the rate-determining step of a reaction by identifying the transition state with the highest energy barrier. globethesis.com This knowledge is crucial for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yields and reduce byproducts. nih.gov

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a drug target. youtube.com For discovering novel quinazolinone-based compounds, both ligand-based and structure-based methods are employed. nih.gov

Ligand-Based and Structure-Based Virtual Screening

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein, which can be obtained from X-ray crystallography or predicted through homology modeling. The core of SBVS is molecular docking, where candidate molecules are computationally placed into the protein's binding site and scored based on their fit and interaction energies. derpharmachemica.com In studies targeting enzymes like EGFR kinase, thousands of quinazoline derivatives have been screened against the active site to identify leads with better binding affinity than known inhibitors. nih.govrjpbr.comresearchgate.net The cyclohexyl group of 2-Cyclohexyl-1-methylquinazolin-4(1H)-one would be expected to favorably occupy hydrophobic pockets in a target site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. youtube.com This approach relies on the knowledge of other molecules (ligands) that are known to be active.

Similarity Searching: A known active quinazolinone is used as a template to search a database for molecules with similar 2D (structural) or 3D (shape and electrostatic) features. frontiersin.org

Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings). A model built from a set of active quinazolinones can be used as a filter to rapidly screen millions of compounds, identifying those that match the required spatial arrangement of features. nih.gov

These screening methods are often used in a hierarchical workflow, starting with rapid, less-intensive methods to filter large databases, followed by more accurate (and computationally expensive) methods like molecular dynamics and free energy calculations for the most promising hits. tandfonline.comnih.gov

Application in the Discovery of Novel Quinazolinone Scaffolds

Computational chemistry has become an indispensable tool in the quest for novel drug candidates, with the quinazolinone framework serving as a prominent scaffold in medicinal chemistry. rjeid.commdpi.com In silico techniques are widely used to design and identify new quinazolinone derivatives with potential therapeutic activities, including anticancer, anti-inflammatory, and antiviral properties. nih.govijfmr.comglobalresearchonline.net

One key application is the use of prediction software to explore the potential biological activities of designed compounds before their synthesis. For instance, in silico investigations using PASS (Prediction of Activity Spectra for Substances) have been employed to predict novel biological activities for quinazolinone derivatives, such as antiviral activity against picornavirus. globalresearchonline.net This predictive power allows researchers to prioritize the synthesis of compounds that are most likely to exhibit the desired pharmacological effects. globalresearchonline.net

Molecular docking is another cornerstone of computational discovery, used to predict the binding interactions between a ligand (the quinazolinone derivative) and a biological target, typically a protein. rjeid.comnih.gov This method was used to identify novel quinazolinone derivatives as potential inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme involved in DNA repair and a target for cancer therapy. rjeid.com Researchers can screen virtual libraries of quinazolinone compounds against the three-dimensional structure of a target protein to identify those with the highest binding affinities and most favorable interactions, thereby discovering new scaffolds for drug development. rjeid.comijfmr.com This approach has been successfully applied to various targets, including EGFR (Epidermal Growth Factor Receptor) and AKT1, both significant in cancer research. nih.govelsevierpure.com The discovery of a quinazoline compound, K11, as a novel nematicidal scaffold highlights the power of screening in identifying entirely new applications for this versatile chemical structure. nih.gov

The following table illustrates how different computational techniques are applied to discover novel quinazolinone scaffolds for various therapeutic targets.

| Computational Technique | Application in Quinazolinone Scaffold Discovery | Therapeutic Target Example |

| PASS Prediction | Predicts a wide spectrum of biological activities for novel derivatives before synthesis. | Picornavirus globalresearchonline.net |

| Molecular Docking | Simulates the binding of quinazolinone derivatives to protein active sites to predict affinity and interaction modes. | PARP-1, EGFR, AKT1 rjeid.comnih.govnih.gov |

| Virtual Screening | Screens large libraries of virtual compounds to identify promising new quinazolinone-based hits. | Nematicidal Agents nih.gov |

| Machine Learning | Uses algorithms to identify new active chemotypes from large datasets, as demonstrated by the discovery of the antibacterial halicin. buckingham.ac.uk | Antibacterials buckingham.ac.uk |

Integration of In Silico Approaches with Experimental Research for Design Optimization

The true power of computational studies is realized when they are integrated into a cyclical and iterative process with experimental research. This synergy creates a feedback loop where computational predictions guide laboratory synthesis and testing, and the experimental results, in turn, refine the computational models for greater predictive accuracy. ijfmr.comnih.gov This integrated approach is fundamental to modern drug design and optimization. ijfmr.com

The process typically begins with the in silico design and evaluation of a series of novel quinazolinone derivatives. Computational tools are used to predict not only the binding affinity to a specific target but also the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. rjeid.comresearchgate.netmdpi.com This early-stage prediction of drug-like properties is crucial for weeding out candidates that are likely to fail later in development due to poor pharmacokinetics or toxicity. globalresearchonline.netbiotechnologia-journal.org For example, studies have shown that newly synthesized quinazolinone derivatives were predicted to be non-carcinogenic and have good intestinal absorption. nih.gov

Following the in silico analysis, the most promising compounds are synthesized and subjected to in vitro biological evaluation. nih.govnih.gov For instance, a series of quinazolinone derivatives designed as EGFR inhibitors were synthesized and tested for their antiproliferative activity against various cancer cell lines. nih.gov The experimental results, such as IC₅₀ values, are then compared with the computational predictions.

This comparison is critical for validating and refining the computational model. In one study, molecular docking simulations of quinazolinone derivatives against the AKT1 protein were found to be in accordance with the in vitro cytotoxicity results, supporting the predicted biological activity. nih.gov When discrepancies arise, they provide valuable information for improving the parameters of the docking or simulation software.

The table below presents findings from a study on novel quinazolinone derivatives as PARP-1 inhibitors, demonstrating the integration of computational predictions (docking scores) with the goal of finding potent inhibitors.

| Compound | Description | Docking Score (kcal/mol) | Notes |

| Niraparib | Reference Drug | -9.05 | An approved PARP-1 inhibitor used for comparison. rjeid.com |

| Compound 4 | Novel Synthesized Quinazolinone | -10.343 | Showed the best docking score, indicating a high predicted affinity for PARP-1. rjeid.com |

| Other Derivatives | Series of Synthesized Quinazolinones | Better than -9.05 | All synthesized compounds in the study showed a better predicted binding affinity than the reference drug. rjeid.com |

This iterative cycle of computational design, chemical synthesis, biological testing, and model refinement allows for the systematic optimization of a lead compound. It helps in understanding the structure-activity relationship (SAR), guiding the modification of the chemical structure to enhance potency and selectivity while maintaining favorable ADMET properties. nih.govsapub.org Ultimately, this integrated approach accelerates the journey from a basic scaffold to a highly optimized drug candidate. ijfmr.com

Analytical and Characterization Methodologies in Quinazolinone Research

Spectroscopic Techniques for Structural Elucidation of Synthesized Quinazolinones (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of quinazolinone derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information about the molecular framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of quinazolinone derivatives.